N-(3-chloro-4-fluorophenyl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H16ClFN6O6 and its molecular weight is 478.82. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
This compound exhibits antimicrobial properties. Notably, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The efficacy of these compounds is linked to their specific molecular configurations and substituent groups (Desai et al., 2014), (Rai et al., 2009).
Anti-inflammatory Activity
Several studies have indicated that related compounds possess anti-inflammatory properties. Specific derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been shown to exhibit significant anti-inflammatory activity, highlighting their potential therapeutic uses (Sunder et al., 2013).
Synthesis and Structural Characterization
The synthesis and structural characterization of these compounds have been extensively studied. Through various chemical processes and spectral data analysis, such as IR, NMR, and Mass spectroscopy, the molecular structure and stability of these compounds have been confirmed, providing a foundation for further pharmacological research (Patel & Desai, 2005).
Potential as Anticonvulsant Agents
There is evidence suggesting the potential of these compounds as anticonvulsant agents. Synthesized derivatives have been evaluated for their effectiveness in controlling seizures, with several showing promise in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure (Ghodke et al., 2017).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2.C2H2O4/c18-12-5-11(1-2-13(12)19)22-15(26)9-25-7-10(8-25)17-23-16(24-27-17)14-6-20-3-4-21-14;3-1(4)2(5)6/h1-6,10H,7-9H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVBTYWAPUYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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